molecular formula C27H32N2O4 B2605747 5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 67088-22-6

5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2605747
CAS RN: 67088-22-6
M. Wt: 448.563
InChI Key: GALAIDVEZCNHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been widely used in scientific research for its ability to block the effects of adenosine on the A1 receptor.

Scientific Research Applications

Synthesis and Biological Activities

  • Chromene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents with antioxidant properties (Hatzade et al., 2008).

Anticancer Properties

  • Certain chromene compounds have been synthesized and demonstrated notable anti-proliferative activities against human breast cancer cell lines, indicating their potential as anticancer agents (Parveen et al., 2017).
  • Another study found chromene derivatives to exhibit potential analgesic and anticonvulsant activities, with implications for the development of new pain management and anticonvulsant drugs (Abdelwahab & Hassan Fekry, 2022).

Antiviral Activity

  • Novel bis(4H-chromene-3-carbonitrile) derivatives have been synthesized, showing anti-influenza H5N1 virus activities, suggesting their use in antiviral research (Abdella et al., 2017).

Antimicrobial and Antioxidant Properties

  • Chromene derivatives have been explored for their antibacterial and antioxidant activities, indicating their potential in the development of new antibacterial agents with added antioxidant benefits (Al-ayed, 2011).

Antileishmanial Potential

  • Studies on Piper dennisii have isolated dihydrochalcones and benzoic acid derivatives showing antileishmanial potential, suggesting applications in treating leishmaniasis (Cabanillas et al., 2012).

properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c30-22-16-23(19-10-4-1-5-11-19)33-27-21(18-29-14-8-3-9-15-29)25(31)20(26(32)24(22)27)17-28-12-6-2-7-13-28/h1,4-5,10-11,16,31-32H,2-3,6-9,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALAIDVEZCNHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dihydroxy-2-phenyl-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one

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